(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-7-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-9-methylsulfanyl-5,6-dioxononanoic acid
説明
特性
IUPAC Name |
(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-7-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-9-methylsulfanyl-5,6-dioxononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)254-141(67-73-169(297)298)194(321)259-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)256-143(89-111(2)3)196(323)248-136(58-32-40-83-223)191(318)260-149(96-160(226)285)182(309)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)265-154(108-280)206(333)263-151(105-277)183(310)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)266-153(107-279)204(331)250-134(56-30-38-81-221)189(316)247-133(55-29-37-80-220)188(315)246-132(54-28-36-79-219)187(314)245-131(53-27-35-78-218)186(313)244-130(52-26-34-77-217)185(312)243-129(178(227)305)51-25-33-76-216)270-201(328)146(92-120-45-19-17-20-46-120)258-197(324)144(90-112(4)5)255-192(319)137(59-41-84-231-215(228)229)253-209(336)172(114(8)9)269-179(306)116(11)240-184(311)140(66-72-168(295)296)252-195(322)142(68-74-170(299)300)273-272-128(64-70-166(291)292)177(304)176(303)127(75-88-342-15)242-193(320)139(63-69-159(225)284)251-190(317)135(57-31-39-82-222)249-203(330)152(106-278)264-198(325)145(91-113(6)7)257-200(327)150(97-171(301)302)261-205(332)155(109-281)267-212(339)175(119(14)283)271-202(329)147(93-121-47-21-18-22-48-121)262-211(338)174(118(13)282)268-164(289)103-236-181(308)138(65-71-167(293)294)241-163(288)102-234-180(307)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,272-273,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,305)(H,230,238)(H,233,286)(H,234,307)(H,235,309)(H,236,308)(H,237,310)(H,239,287)(H,240,311)(H,241,288)(H,242,320)(H,243,312)(H,244,313)(H,245,314)(H,246,315)(H,247,316)(H,248,323)(H,249,330)(H,250,331)(H,251,317)(H,252,322)(H,253,336)(H,254,337)(H,255,319)(H,256,326)(H,257,327)(H,258,324)(H,259,321)(H,260,318)(H,261,332)(H,262,338)(H,263,333)(H,264,325)(H,265,334)(H,266,335)(H,267,339)(H,268,289)(H,269,306)(H,270,328)(H,271,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)/t115-,116-,117-,118+,119+,125+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,172+,173+,174+,175+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIXJDSIUMNSGK-DPDNAOFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NNC(CCC(=O)O)C(=O)C(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NN[C@@H](CCC(=O)O)C(=O)C(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CN=CN8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H347N61O65S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4858 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound known as “(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan– 2– yl]amino]-4-methyl– 1– oxopentan– 2– yl]amino]-5-carbamimidamido– 1– oxopentan– 2– yl]amino]-3-methyl– 1– oxobutan– 2– yl]amino]- 1– oxopropan– 2– yl]amino]-4-carboxy– 1– oxobutan– 2– yl]amino]-4-carboxy– 1– oxobutan– 2– yl]hydrazinyl]-7-[[(2S) –5-amino– 2-[[( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( .
Overview of Biological Activity
The compound exhibits a range of biological activities that are significant in medicinal chemistry and pharmacology. Its complex structure suggests potential interactions with various biological targets, including enzymes and receptors.
Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against hepatitis B virus. Studies indicate that it may interfere with viral entry or replication processes, suggesting a mechanism that could be exploited for therapeutic purposes .
Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against a variety of pathogens. This could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Study on Antiviral Activity
A study conducted by researchers at a leading pharmaceutical institute evaluated the antiviral efficacy of the compound against hepatitis B virus. The results indicated a significant reduction in viral load in vitro, with an IC50 value suggesting potent antiviral activity. The study highlighted the importance of further exploration into its mechanism of action and potential for clinical application .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against several strains of bacteria and fungi. It demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent. The researchers proposed that the compound's structural features contribute to its ability to penetrate microbial membranes effectively .
Data Table: Biological Activities
科学的研究の応用
The compound specified in the query, a complex multi-functionalized amino acid derivative, has potential applications across various fields, particularly in medicinal chemistry and biochemistry. Below is a detailed exploration of its applications based on the current scientific literature.
Anticancer Activity
The compound's structure suggests it may exhibit anticancer properties. Research has highlighted the importance of developing new anticancer agents that can overcome drug resistance in cancer cells. For instance, derivatives of similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The intricate structure may allow for interactions with multiple biological targets, enhancing its efficacy against various cancer types .
Drug Design and Development
The complexity of the compound's structure makes it a suitable candidate for drug design. Its multiple functional groups can be modified to optimize pharmacokinetic and pharmacodynamic properties. Such modifications could lead to the development of novel therapeutics that are more effective and have fewer side effects compared to existing drugs. The presence of stereogenic centers also provides opportunities for enantioselective synthesis, which is crucial for creating biologically active compounds with specific effects .
Enzyme Inhibition
Given its structural characteristics, the compound may act as an enzyme inhibitor. Many drugs function by inhibiting specific enzymes involved in disease pathways. For example, compounds with similar frameworks have been studied for their ability to inhibit proteases or kinases, which are critical in cancer progression and other diseases. The potential for this compound to serve as a lead for developing enzyme inhibitors is significant .
Peptide Synthesis
The compound's amino acid-like structure positions it well for use in peptide synthesis. Peptides are essential in various biological functions and therapeutic applications. The ability to incorporate this compound into peptide chains could enhance the biological activity of the resulting peptides, making them more potent or selective towards specific targets .
Molecular Recognition
Due to its diverse functional groups, the compound could be utilized in molecular recognition studies. It may serve as a ligand or receptor mimic in biochemical assays aimed at understanding molecular interactions within biological systems. This application is particularly relevant in drug discovery, where understanding how compounds interact with biological targets is crucial for developing effective therapies .
Structure-Activity Relationship Studies
Research has focused on understanding how variations in the compound's structure affect its biological activity. For instance, studies have demonstrated that modifications to specific functional groups can significantly alter the compound's potency against cancer cell lines or its ability to inhibit enzyme activity .
Total Synthesis Approaches
Recent advancements in synthetic methodologies have facilitated the total synthesis of complex compounds like this one. Techniques such as crystallization-induced diastereomer transformation (CIDT) have been employed to achieve high stereoselectivity during synthesis, which is critical for ensuring that the biologically active form of the compound is produced .
化学反応の分析
Functional Group Analysis
Key reactive components identified in the structure include:
| Functional Group | Quantity | Predicted Reactivity |
|---|---|---|
| Primary/Secondary Amines | 12+ | Nucleophilic substitution, Schiff base formation, acylation |
| Carboxylic Acids | 8+ | Esterification, amide coupling, salt formation |
| Amide Bonds | 25+ | Hydrolysis under extreme pH/temperature |
| Thioether (Methylsulfanyl) | 1 | Oxidation to sulfoxide/sulfone, radical reactions |
| Hydrazine Derivative | 1 | Diazotization, condensation reactions |
| Imidazole Ring | 1 | Metal coordination, electrophilic aromatic substitution |
| Indole Moiety | 1 | Electrophilic substitution at C3 position |
Reaction Pathways
A. Amine Reactivity
-
Acylation : Multiple lysine-like ε-amines could react with activated esters (e.g., NHS esters) at pH 7-9
-
Oxidation : Exposed alkyl amines may undergo oxidative deamination under strong oxidizing conditions
B. Carboxylic Acid Transformations
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Activated Coupling : DCC/HOBt-mediated peptide bond formation with free amines
-
Chelation : Four adjacent carboxy groups may coordinate transition metals (Fe³⁺, Cu²⁺)
C. Thioether Chemistry
The methylsulfanyl group at position 9 shows three potential pathways:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, 25°C | Sulfoxide (-SO-) |
| mCPBA, 0°C | Sulfone (-SO₂-) | |
| Alkylation | Melphalan analogs | Sulfonium salts |
Stability Considerations
Hydrolytic Sensitivity
-
5,6-diketo moiety in nonanoic acid chain: Prone to β-ketoacid decarboxylation above 40°C
-
N-terminal hydrazine: May decompose in acidic conditions (pH <3) via diazonium formation
Oxidative Hotspots
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Tryptophan-like indole ring: Forms kynurenine derivatives under O₂/light exposure
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Cysteine analogs: Potential disulfide bridge formation
Synthetic Challenges
While no direct synthesis data exists for this compound, the patent reveals related strategies:
-
Fragment Condensation : 8+ protected peptide segments coupled via native chemical ligation
-
Critical Steps :
-
Stereochemical integrity maintenance at 14+ chiral centers
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Preventing diketopiperazine formation during macrocyclization
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Final global deprotection without β-elimination
-
Analytical Characterization
From PubChem entries , we extrapolate:
| Technique | Key Features |
|---|---|
| MS (HR-ESI) | Requires >3,000 m/z range; isotopic pattern matches C₁₃₇H₂₁₈N₄₂O₅₃S₂ |
| CD Spectroscopy | Expected β-sheet dominance (208 nm minimum) |
| ²H NMR | 200+ signals predicted; requires 900 MHz + cryoprobe |
Biological Interactions
Though beyond pure chemical reactions, the structure suggests:
-
Protease Susceptibility : Multiple Arg/Lys residues → trypsin cleavage sites
-
Crosslinking Potential : Free amines could form Schiff bases with reducing sugars
類似化合物との比較
Structural Characterization and Comparison
To compare this compound with analogs, advanced spectroscopic and computational methods are essential.
Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to resolve stereochemistry and confirm substituent positions (e.g., 1H-NMR and 13C-NMR data in Tables 1 and 2 of ).
- Mass Spectrometry (MS) : LC-DAD-ESI-IT-TOF/MS (as in ) identifies molecular weight, fragmentation patterns, and functional groups (e.g., 38 compounds characterized via mass spectral data in Tables 2 and 3).
- Chemical Clustering : Algorithms like Jarvis-Patrick or Butina () group compounds based on structural similarity, predicting shared biological targets or activities.
Hypothetical Data Table for Comparison :
Predictive Modeling for Functional Comparison
highlights the use of Support Vector Machine (SVM) models to predict protein-chemical interactions based on structural and mass spectrometry data. For the target compound:
- Chemical Structure Data : Input descriptors (e.g., SMILES, molecular fingerprints) enable prediction of binding targets (e.g., protease inhibition).
- Mass Spectra Profiles: Unknown spectra (e.g., from ’s TSC sample) can be cross-referenced with databases to infer bioactivity.
Predicted Interactions (Example) :
| Compound | Predicted Target | Confidence Score | Reference Method |
|---|---|---|---|
| Target compound | Serine protease | 0.89 | SVM + MS |
| Analog A | Tyrosine kinase | 0.76 | SVM |
| Analog B | 5-HT receptor | 0.82 | Clustering |
Challenges in Data Accuracy and Reporting
- TRI Data Revisions : Errors in compound reporting (e.g., manganese, zinc, lead compounds in ) underscore the need for rigorous validation when comparing industrial or environmental analogs.
- Standardization : Journals like the Journal of Chemical and Engineering Data () emphasize structured reporting of synthetic and analytical data to ensure reproducibility.
Chemotyping and Clustering
Per , clustering via the Butina algorithm could group the target compound with:
- Cluster 1: Peptides with carboxy/amino termini (similar backbone).
- Cluster 2 : Sulfur-containing bioactive molecules (shared methylsulfanyl group).
Cluster Analysis Table :
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
